2-Chloro-5-nitrobenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5375. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTARUIZNIWBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059137 | |

| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-73-1 | |

| Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-nitrobenzenesulfonic acid physical and chemical properties

An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid: Properties, Reactivity, and Applications

Introduction

This compound (CAS No. 96-73-1) is a significant organosulfur compound that serves as a cornerstone intermediate in the fine chemical industry.[1] Its molecular architecture, featuring a benzene ring substituted with a chloro group, a nitro group, and a sulfonic acid group, imparts a unique combination of reactivity and physical properties.[2][3] These functional groups dictate its utility, primarily as a precursor in the synthesis of a wide array of dyes and pigments.[1][4] The sulfonic acid moiety confers aqueous solubility, a desirable trait in many industrial processes, while the electron-withdrawing nature of the chloro and nitro groups activates the aromatic ring for specific nucleophilic substitution reactions.[1][5] This guide offers a comprehensive exploration of the physical and chemical properties, synthesis, reactivity, and safe handling of this compound, tailored for researchers, chemists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

A clear understanding of the molecule's structure is fundamental to appreciating its chemical behavior.

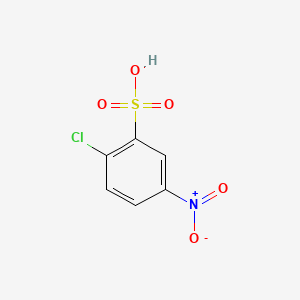

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 96-73-1 | [2] |

| Molecular Formula | C₆H₄ClNO₅S | [2] |

| Molecular Weight | 237.62 g/mol | [2][6] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)O)Cl | [6] |

| InChIKey | GNTARUIZNIWBCN-UHFFFAOYSA-N | [6] |

| EC Number | 202-528-9 | [7] |

| Synonyms | 2-Chloro-5-nitrobenzenesulphonic acid, 4-chloro-3-sulphonitrobenzene |[3][6] |

Physicochemical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic processes. The compound is typically a tan or light yellow to brownish crystalline solid.[2][8] It is known to crystallize from water as a dihydrate.[8]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Tan to light yellow crystalline powder/solid | [2][8] |

| Melting Point | 169-170 °C (dihydrate, with decomposition) | [7][8] |

| Boiling Point | Decomposes before boiling | [5] |

| Solubility in Water | Soluble | [2][5] |

| Density | ~1.7 g/cm³ | [7][9] |

| Topological Polar Surface Area | 109 Ų | [2][6] |

| XLogP3 | 1.1 | [7] |

| Hydrogen Bond Donor Count | 1 | [2][7] |

| Hydrogen Bond Acceptor Count | 5 | [2][7] |

| Storage Temperature | Refrigerator |[2] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of its three functional groups on the benzene ring.

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic group, making the compound a strong acid and enhancing its water solubility.[5]

-

Nitro (-NO₂) and Chloro (-Cl) Groups: Both are strong electron-withdrawing groups. They deactivate the benzene ring towards electrophilic substitution reactions. However, they strongly activate the ring for nucleophilic aromatic substitution , particularly at the chlorine-bearing carbon atom.[5]

This activation is central to its primary industrial applications. Key reactions include:

-

Amination: This is the most significant reaction, where the chloro group is displaced by an amine (e.g., ammonia) to produce 4-nitroaniline-2-sulfonic acid. This product is a vital diazo component used in the manufacturing of azo dyes.[1][8]

-

Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents. This reaction yields 2,5-diaminobenzenesulfonic acid, another important intermediate for colorants.[1][8]

-

Further Halogenation: The compound can undergo further chlorination to yield products like 2,6-dichloro-4-nitroaniline.[8]

Caption: Key synthetic transformations of this compound.

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the sulfonation of 4-chloronitrobenzene.[1][8] This electrophilic aromatic substitution reaction is typically carried out using oleum (fuming sulfuric acid, H₂SO₄·xSO₃) at elevated temperatures.[8][10]

Causality in Synthesis:

-

Choice of Reagent: Oleum is used instead of concentrated sulfuric acid because it contains excess sulfur trioxide (SO₃), a very powerful electrophile, which is necessary to sulfonate the already deactivated 4-chloronitrobenzene ring.

-

Temperature Control: The reaction temperature must be meticulously controlled (e.g., around 115 °C).[8] Insufficient temperature leads to a slow or incomplete reaction, while excessive temperatures increase the risk of side reactions and explosive decomposition. The compound is known to decompose explosively above 200 °C.[8]

Caption: Simplified workflow for the industrial synthesis of the title compound.

Applications in Research and Industry

The primary utility of this compound is as a versatile intermediate.[4]

-

Dye and Pigment Industry: This is its most significant area of application. It is a crucial precursor for producing sulfonated aromatic amines, which are fundamental building blocks for a vast range of azo dyes used in the textile, printing, and coatings industries.[1][5]

-

Organic Synthesis: It serves as a starting material for creating more complex molecules. Its functional groups allow for sequential, site-selective reactions, making it a valuable tool for synthetic chemists.[4][5]

-

Pharmaceutical and Agrochemical Research: While its direct use in final drug products is less common, derivatives of related structures like 2-chloro-5-nitrobenzoic acid have been investigated for their potential as antibacterial agents.[11][12] This suggests that the core structure may be of interest in the development of new bioactive molecules.

Safety, Handling, and Storage

Hazard Profile: According to the Globally Harmonized System (GHS), this compound is a hazardous substance.

-

Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and may cause an allergic skin reaction (Skin Sensitization 1).[6][13]

-

Hazards: Inhalation can lead to corrosive injuries to the respiratory tract.[6] The compound is a dermatotoxin and can cause toxic pneumonitis.[6] Caution is advised as it can decompose explosively when heated above 200°C.[8]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

|---|---|---|

| H314 | Danger | Causes severe skin burns and eye damage |

| H317 | Warning | May cause an allergic skin reaction |

Safe Handling Protocol (Self-Validating System):

-

Engineering Controls (Primary Barrier): All handling of the solid powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[14] The work area must be equipped with an accessible eyewash station and safety shower.[14]

-

Personal Protective Equipment (PPE) (Secondary Barrier):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat or coveralls.[14]

-

Respiratory Protection: If dust exposure is possible despite engineering controls, a full-face respirator with appropriate particulate filters is necessary.[13]

-

Self-Validation: Regular inspection of PPE for integrity before each use is mandatory. Any compromised equipment must be replaced immediately.

-

-

Handling Procedures:

-

Storage:

-

Disposal:

-

Dispose of waste material through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[14] Do not allow the product to enter drains.

-

Conclusion

This compound is a chemical of significant industrial importance, primarily driven by its role as a key intermediate in the synthesis of dyes and colorants. Its value stems from the specific reactivity imparted by its chloro, nitro, and sulfonic acid functional groups, which allows for controlled and strategic chemical transformations. While its direct application in areas like drug development is not widespread, its utility as a foundational building block in organic synthesis remains critical. A thorough understanding of its physicochemical properties, combined with strict adherence to safety and handling protocols, is essential for leveraging its synthetic potential while mitigating the associated risks.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]

- 6. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 96-73-1 [chemicalbook.com]

- 9. This compound | CAS#:96-73-1 | Chemsrc [chemsrc.com]

- 10. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

2-Chloro-5-nitrobenzenesulfonic acid CAS number 96-73-1

An In-Depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid (CAS 96-73-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in the drug development and fine chemical industries, this document delves into the compound's synthesis, chemical properties, reactivity, and primary applications, with a strong emphasis on the scientific principles that govern its use.

Core Chemical Identity and Physical Properties

This compound (CAS No. 96-73-1) is a substituted aromatic compound containing chloro, nitro, and sulfonic acid functional groups.[1] These groups dictate its chemical behavior and utility as a precursor in organic synthesis. The compound typically appears as a tan or light yellow to brownish crystalline solid and is often found in its dihydrate form.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96-73-1 | [2][6] |

| Molecular Formula | C₆H₄ClNO₅S | [6][7] |

| Molecular Weight | 237.62 g/mol | [1][6] |

| Appearance | Tan / light yellow to brownish solid | [2][5] |

| Melting Point | >300°C | [6][8] |

| Density | 1.7 ± 0.1 g/cm³ | [6] |

| Purity | Typically ≥97-99% | [6] |

| Synonyms | 4-Nitrochlorobenzene-2-sulfonic acid, p-Nitrochlorobenzene-o-sulfonic acid | [1][8] |

Synthesis Pathway: Electrophilic Aromatic Substitution

The industrial synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[9] The primary method involves the direct sulfonation of 4-chloronitrobenzene.[2][10][11]

Causality in Synthesis: The choice of starting material and reaction conditions is critical for achieving high yield and purity. 4-chloronitrobenzene is used because the existing chloro and nitro groups direct the incoming electrophile (SO₃) to the desired ortho position relative to the chlorine atom. The use of oleum (fuming sulfuric acid, H₂SO₄·xSO₃) as the sulfonating agent provides a high concentration of the sulfur trioxide electrophile, driving the reaction forward.[4]

Protocol 1: Synthesis via Sulfonation of 4-Chloronitrobenzene

-

Reagent Preparation : Charge a suitable glass-lined reactor with 4-chloronitrobenzene.

-

Sulfonation : Slowly add 65% oleum to the reactor while maintaining vigorous stirring.[4]

-

Temperature Control (Critical Step) : The reaction is highly exothermic. The temperature must be meticulously controlled and maintained at approximately 115-120°C.[4][12] Failure to control the temperature can lead to the formation of undesired isomers and byproducts, significantly reducing the purity of the final product.

-

Reaction Monitoring : The reaction is monitored until the complete disappearance of the starting 4-chloronitrobenzene, typically via HPLC analysis.

-

Work-up : Upon completion, the reaction mixture is carefully quenched, often by pouring it onto ice, which precipitates the sulfonic acid product.[12]

-

Isolation : The precipitated solid is isolated by filtration, washed to remove residual acid, and dried. The product is often obtained as the dihydrate.[4]

Caption: Synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its three functional groups, which allows it to serve as a versatile intermediate, particularly in the dye manufacturing industry.[2][10]

Cornerstone of the Dyestuff Industry

The primary application of this compound is as a precursor for other vital colorant intermediates.[10][11] Its strategic importance lies in its role in building more complex molecules used in azo dyes, which are widely used in textiles, printing, and coatings.[2]

-

Amination : The activated chlorine atom can be substituted by an amino group (amination) to yield 4-nitroaniline-2-sulfonic acid. This derivative is an essential diazo component used in the synthesis of azo dyes.[2][4]

-

Reduction : The nitro group can be readily reduced to an amine, which, following the amination of the chloro group, leads to the production of 2,5-diaminobenzenesulfonic acid.[2] This diamino compound is another crucial building block for advanced colorants.

-

Chlorination : The compound can also undergo further chlorination to produce derivatives like 2,6-dichloro-4-nitroaniline, a niche intermediate.[4]

Caption: Key synthetic transformations and applications workflow.

Role in Pharmaceutical and Agrochemical Synthesis

While its primary role is in the dye industry, the structural motifs of this compound are relevant to medicinal and agricultural chemistry. The chloro-nitro-aromatic core is a feature in various biologically active molecules. Although direct applications in drug development are not widespread, its derivatives, such as 2-chloro-5-nitrobenzoic acid, have been investigated for synthesizing compounds with potential antibacterial activity.[13][14][15][16] It serves as a starting material for creating more complex molecules with specific biological functions, including pesticides and pharmaceutical agents.[5][13]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory and industrial safety. The compound is classified as a hazardous substance.[3][17]

Table 2: GHS Hazard Information

| Hazard Statement | Code | Classification | Source(s) |

| Causes severe skin burns and eye damage | H314 | Skin Corrosion/Irritation, Category 1B | [1][5][17] |

| May cause an allergic skin reaction | H317 | Skin Sensitization, Category 1 | [1][5][17] |

| Harmful if swallowed, in contact with skin, or if inhaled | H302, H312, H332 | Acute Toxicity (Oral, Dermal, Inhalation) | [3] |

| May cause respiratory irritation | H335 | Specific target organ toxicity | [3] |

Protocol 2: Safe Handling and Emergency Procedures

-

Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or vapors.[3] Ensure an eyewash station and safety shower are readily accessible.[3]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Spill Response :

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3][17]

-

Skin : Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[3][17]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical help.[3][17]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][17]

-

Caption: Core principles for the safe handling of the compound.

Conclusion

This compound is a foundational intermediate chemical whose industrial significance, particularly in the synthesis of colorants, cannot be overstated. A thorough understanding of its synthesis, governed by the principles of electrophilic aromatic substitution, and its reactivity is essential for its effective and safe utilization. While its primary role has been in the dye industry, its structural framework continues to be of interest for creating novel molecules in pharmaceuticals and agrochemicals, underscoring its enduring importance in applied chemistry.

References

- 1. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. This compound | 96-73-1 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CAS#:96-73-1 | Chemsrc [chemsrc.com]

- 7. 2-Chloro-5-nitrobenzene sulfonic acid [webbook.nist.gov]

- 8. lookchem.com [lookchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 13. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]

- 14. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. Naarini Molbio Pharma [naarini.com]

- 17. echemi.com [echemi.com]

A Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid: Structure, Synthesis, and Applications

Executive Summary

This document serves as a comprehensive technical guide on 2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1), a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the compound's molecular structure, physicochemical properties, established synthesis protocols, and key applications, particularly within the dye and pharmaceutical industries. Emphasis is placed on the scientific rationale behind synthetic methodologies and safe handling procedures, ensuring both theoretical understanding and practical applicability.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with three distinct functional groups that dictate its chemical reactivity and utility.

Molecular Formula and Physicochemical Identifiers

The fundamental chemical and physical identifiers for this compound are summarized below, providing a quantitative basis for its identity.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₅S | [1][2][3][4][5] |

| Molecular Weight | 237.62 g/mol | [1][2][3] |

| CAS Number | 96-73-1 | [1][2] |

| EC Number | 202-528-9 | [3] |

| PubChem CID | 7310 | [1] |

| Appearance | Tan to light yellow solid/crystalline powder.[2][3][6] | |

| Melting Point | 169-170 °C (decomposes) | [3][6] |

| Solubility | Soluble in water. |

IUPAC Nomenclature and Synonyms

The standardized IUPAC name for this compound is This compound .[1] It is also commonly referred to by several synonyms in literature and commerce, including:

-

Benzenesulfonic acid, 2-chloro-5-nitro-[1]

-

2-Chloro-5-nitrobenzenesulphonic acid[1]

-

p-Nitrochlorobenzene-o-sulfonic acid

Structural Elucidation

The molecular architecture consists of a central benzene ring. The positions of the substituents are critical: the sulfonic acid group (-SO₃H) defines the first carbon position, the chlorine atom (-Cl) is located at the ortho position (C2), and the nitro group (-NO₂) is at the meta position relative to the chlorine (C5).

Figure 1: 2D chemical structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The industrial synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution of 1-chloro-4-nitrobenzene.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Vessel Preparation: Charge a glass-lined reactor suitable for corrosive and exothermic reactions with a calculated amount of fuming sulfuric acid (20-65% oleum).

-

Reactant Addition: Gradually introduce 1-chloro-4-nitrobenzene to the oleum under constant agitation. The addition rate must be carefully controlled to manage the reaction exotherm.

-

Reaction Execution: Heat the mixture to 110-120°C and maintain this temperature for several hours.[6] Reaction completion is monitored via HPLC by observing the disappearance of the starting material.

-

Quenching and Precipitation: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. This step simultaneously halts the reaction and precipitates the sulfonic acid product, which has lower solubility in the resulting dilute acid medium.

-

Isolation and Purification: Isolate the solid precipitate by filtration. Wash the filter cake with cold, dilute sulfuric acid to remove impurities. The crude product can be recrystallized from water to achieve high purity, often yielding the dihydrate form.[6]

Expertise & Causality: Justification of Protocol Choices

-

Choice of Sulfonating Agent: The benzene ring in 1-chloro-4-nitrobenzene is significantly deactivated towards electrophilic attack due to the potent electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) groups. Standard concentrated sulfuric acid is insufficiently reactive. Oleum, a solution of sulfur trioxide (SO₃) in H₂SO₄, provides a high concentration of the active electrophile, SO₃, which is necessary to drive the reaction to completion.[3][6]

-

Temperature Control: The sulfonation reaction is highly exothermic. Precise temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts, such as polysulfonated species or thermal decomposition products.[6][7]

-

Regiochemistry: The incoming electrophile (SO₃) is directed to the position ortho to the chlorine atom. This is because the chlorine, despite being deactivating overall, is an ortho-, para- director. The para position is blocked by the nitro group, and the positions ortho to the strongly deactivating nitro group are highly unfavorable. This results in selective sulfonation at the C2 position.

Applications in Industry and Research

The unique arrangement of reactive functional groups makes this compound a versatile building block in organic synthesis.

Cornerstone of the Dye Industry

The primary application of this compound is as an intermediate in the manufacture of dyes and pigments.[8][7]

-

Precursor to Diazo Components: Amination of the compound yields 4-nitroaniline-2-sulfonic acid, a critical diazo component used in the synthesis of a wide range of azo dyes.[6][8][7]

-

Synthesis of Diamine Intermediates: Subsequent reduction of the nitro group in these derivatives leads to important colorant intermediates like 2,5-diaminobenzenesulfonic acid.[6][8][7] The sulfonic acid group is particularly valuable as it imparts water solubility to the final dye products, a crucial property for textile dyeing processes.

Utility in Pharmaceutical and Fine Chemical Synthesis

For drug development professionals, this molecule serves as a valuable starting material or scaffold. The three distinct functional groups offer orthogonal reactivity:

-

The nitro group can be readily reduced to an amine, which is a key functional group for amide bond formation, diazotization, or nucleophilic substitution reactions.

-

The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various other functionalities.

-

The sulfonic acid group can be converted into sulfonyl chlorides or sulfonamides, which are prevalent motifs in many pharmaceutical agents (e.g., sulfa drugs).

Safety, Handling, and Hazard Management

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Hazard Classification: The compound is classified as causing severe skin burns and eye damage.[1][3][9] It may also cause an allergic skin reaction.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly-fitting safety goggles and a face shield.[9]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[9][10]

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

-

-

Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials such as strong bases and oxidizing agents.

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

References

- 1. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. 2-CHLORO-5-NITRO-BENZENESULFONIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 96-73-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

Spectroscopic data (NMR, IR, MS) for 2-Chloro-5-nitrobenzenesulfonic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-nitrobenzenesulfonic Acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 96-73-1), a key intermediate in the synthesis of dyes and other specialty chemicals.[1][2] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical predictions, available spectral data, and field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Our focus is on the causality behind experimental choices and the robust interpretation of spectral features, grounded in authoritative references.

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₄ClNO₅S and a molecular weight of 237.62 g/mol .[3][4] The molecule's structural complexity, featuring a sulfonic acid group, a nitro group, and a chlorine atom on a benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for identity confirmation, purity assessment, and structural elucidation in synthetic and analytical workflows.

References

Navigating the Solubility Landscape of 2-Chloro-5-nitrobenzenesulfonic Acid: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Properties and a Practical Framework for Solubility Determination in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract

2-Chloro-5-nitrobenzenesulfonic acid, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals, presents a unique solubility profile critical to its application in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and addresses the critical, yet sparsely documented, area of its solubility in organic solvents. Recognizing the gap in readily available quantitative data, this document offers a robust, step-by-step experimental protocol for researchers to accurately determine its solubility in various organic media. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this important chemical compound.

Introduction: The Chemical Identity and Significance of this compound

This compound (CAS No. 96-73-1) is a substituted aromatic sulfonic acid with the chemical formula C₆H₄ClNO₅S.[1][3] It typically appears as a tan or yellowish-brown crystalline solid.[1][2][4] The molecule incorporates a benzene ring functionalized with a sulfonic acid group (-SO₃H), a chlorine atom (-Cl), and a nitro group (-NO₂). This unique combination of functional groups dictates its reactivity and physical properties, making it a versatile precursor in various industrial applications.[2][5]

The presence of the sulfonic acid group confers significant water solubility.[1][2][5] However, for its application in organic synthesis, where reactions are often conducted in non-aqueous media, a thorough understanding of its solubility in organic solvents is paramount. This guide aims to bridge the existing knowledge gap by providing a theoretical framework and a practical, validated methodology for determining this crucial parameter.

Physicochemical Properties: A Summary

A compilation of the known physical and chemical properties of this compound is presented in Table 1. This information is essential for safe handling and for designing experimental procedures.

| Property | Value | Source |

| CAS Number | 96-73-1 | [1][3] |

| Molecular Formula | C₆H₄ClNO₅S | [1][3] |

| Molecular Weight | 237.61 g/mol | [1] |

| Appearance | Tan or yellowish-brown solid | [1][2][4] |

| Melting Point | Approximately 130-135 °C | [5] |

| Water Solubility | Soluble | [1][5] |

| Acidity | Acidic due to the sulfonic acid group | [5] |

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational understanding of solubility.[6] The solubility of this compound in a given organic solvent will be governed by a balance of intermolecular forces between the solute and the solvent molecules.

-

Polarity: The molecule possesses both polar (sulfonic acid and nitro groups) and non-polar (benzene ring) regions. The highly polar sulfonic acid group will favor interactions with polar solvents such as alcohols and ketones through hydrogen bonding and dipole-dipole interactions.

-

Hydrogen Bonding: The sulfonic acid group can act as both a hydrogen bond donor and acceptor, suggesting a higher solubility in protic solvents (e.g., ethanol, methanol) compared to aprotic solvents (e.g., acetone, ethyl acetate).

-

Dielectric Constant: Solvents with higher dielectric constants are generally better at solvating ions. While this compound is a covalent compound, the acidic proton can dissociate, and solvents with a high dielectric constant can stabilize the resulting ions, thereby increasing solubility.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made, as outlined in Table 2. However, experimental verification is crucial for quantitative assessment.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding and polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Polar aprotic, can act as hydrogen bond acceptors. |

| Esters | Ethyl Acetate | Moderate | Moderately polar, can act as hydrogen bond acceptors. |

| Ethers | Diethyl Ether, Tetrahydrofuran | Low to Moderate | Lower polarity and limited hydrogen bonding capability. |

| Hydrocarbons | Hexane, Toluene | Very Low | Non-polar, unable to effectively solvate the polar functional groups. |

Experimental Protocol for Determining the Solubility of this compound

The following protocol provides a reliable method for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.45 µm)

Experimental Workflow

The overall workflow for the solubility determination is depicted in the following diagram:

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated UV-Vis spectrophotometric or HPLC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Validation and Controls

-

Method Validation: The analytical method (UV-Vis or HPLC) should be validated for linearity, accuracy, and precision.

-

Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility should be constant at equilibrium.

-

Blank Samples: Analyze blank solvent samples to ensure there is no interference at the analytical wavelength or retention time.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 3: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Methanol | [Insert experimental value] | [Insert experimental value] |

| Ethanol | [Insert experimental value] | [Insert experimental value] |

| Acetone | [Insert experimental value] | [Insert experimental value] |

| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |

| Tetrahydrofuran | [Insert experimental value] | [Insert experimental value] |

| Toluene | [Insert experimental value] | [Insert experimental value] |

| Hexane | [Insert experimental value] | [Insert experimental value] |

The results should be interpreted in the context of the theoretical principles discussed earlier. Any deviations from the expected trends should be noted and potential explanations explored.

Conclusion

While this compound is known to be water-soluble, a comprehensive understanding of its solubility in organic solvents is crucial for its effective use in organic synthesis. This technical guide has provided a theoretical framework for predicting its solubility and a detailed, practical protocol for its experimental determination. By following the outlined procedures, researchers can generate reliable and accurate solubility data, enabling them to optimize reaction conditions, improve yields, and facilitate the purification of this important chemical intermediate. The provided methodology serves as a self-validating system, ensuring the generation of trustworthy and reproducible results.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 96-73-1 [chemicalbook.com]

- 5. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]

- 6. m.youtube.com [m.youtube.com]

A Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-5-nitrobenzenesulfonic Acid

Introduction

2-Chloro-5-nitrobenzenesulfonic acid (C₆H₄ClNO₅S), a synthetic organosulfur compound, is a pivotal intermediate in the chemical industry.[1] It serves as a cornerstone in the synthesis of a wide array of dyes, pigments, and pharmaceuticals.[1][2][3][4] Its molecular structure, featuring a benzene ring substituted with chloro, nitro, and sulfonic acid groups, imparts unique reactivity that is harnessed in various organic syntheses.[1][3][4] Typically appearing as a tan or light yellow to brownish solid, this compound is often produced through the sulfonation of 4-chloronitrobenzene.[1][2][3][4]

Given the energetic nature of the nitro group, a thorough understanding of the thermal stability and decomposition characteristics of this compound is paramount for ensuring safe handling, storage, and process design.[5] Nitroaromatic compounds are known for their potential to undergo energetic decomposition, which can lead to runaway reactions if not properly managed.[5] This guide provides an in-depth technical overview of the thermal behavior of this compound, methodologies for its assessment, and critical safety considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 96-73-1 | [6] |

| Molecular Formula | C₆H₄ClNO₅S | [6] |

| Molecular Weight | 237.62 g/mol | [6] |

| Appearance | Light yellow to brownish crystals or powder; tan solid | [1][3][7] |

| Melting Point | 169 °C (decomposes, as dihydrate) | [8] |

| Boiling Point | Decomposes before boiling | [9] |

| Solubility in Water | Soluble | [9] |

Thermal Decomposition and Hazard Analysis

The presence of the nitro (-NO₂) group in the structure of this compound is a primary determinant of its thermal instability. Nitroaromatic compounds, as a class, are known to be energetically unstable and can decompose exothermically, releasing significant amounts of heat and gaseous products.[5] Reports indicate that this compound undergoes explosive decomposition when heated above 200 °C.[8]

The decomposition of nitroaromatic compounds can be initiated by various stimuli, with heat being the most common. The initial step in the thermal decomposition of many nitroaromatics is the cleavage of the C-NO₂ bond.[10] However, intramolecular rearrangements can also play a significant role, particularly in the presence of ortho-substituents.[10]

Causality of Thermal Instability

The thermal instability of this compound can be attributed to the following factors:

-

The Nitro Group: The N-O bonds in the nitro group are relatively weak and can break homolytically to form radical species, initiating a decomposition cascade.

-

Exothermic Decomposition: The decomposition reactions of nitro compounds are typically highly exothermic, meaning they release a substantial amount of energy in the form of heat.[11][12] This self-heating can accelerate the rate of decomposition, potentially leading to a thermal runaway.[11][12][13]

-

Gas Generation: Decomposition often produces a significant volume of gaseous products, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[14] In a closed system, this gas generation can lead to a rapid pressure increase, posing a significant explosion hazard.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of this compound requires the use of specialized analytical techniques. These methods provide critical data on decomposition temperatures, heat release, and pressure generation, which are essential for defining safe operating and storage conditions.[12]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It is a valuable tool for determining the onset temperature of decomposition, melting points, and other phase transitions.[15][17]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a suitable DSC pan (e.g., aluminum, gold-plated stainless steel). The choice of pan material should consider potential reactivity with the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions).

-

Data Analysis: The resulting thermogram will show peaks corresponding to endothermic (heat-absorbing) or exothermic (heat-releasing) events. The onset temperature of the exothermic decomposition peak is a key parameter for assessing thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[18][19] This technique is useful for determining the temperature at which decomposition begins and the extent of mass loss during the process.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the TGA balance pan.

-

Instrument Setup: Position the sample pan within the furnace.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a defined atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition.

Accelerating Rate Calorimetry (ARC)

ARC is a highly sensitive adiabatic calorimeter used to simulate and analyze worst-case thermal scenarios.[12] It is considered the gold standard for assessing thermal hazards and determining the potential for runaway reactions.[13][20] ARC provides critical data on the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate.[12][21]

Experimental Protocol: ARC Analysis

-

Sample Preparation: A precisely weighed sample (typically 1-6 g) is placed in a spherical sample bomb, usually made of a non-reactive metal.[20]

-

Instrument Setup: The bomb, equipped with temperature and pressure sensors, is placed inside an adiabatic chamber.[20]

-

Heat-Wait-Search (HWS) Mode: The instrument heats the sample in small steps, then waits to detect any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[20]

-

Adiabatic Tracking: Once self-heating is detected, the instrument's heaters match the sample temperature, creating an adiabatic environment (zero heat loss).[11] The calorimeter then tracks the temperature and pressure rise of the sample as the decomposition reaction accelerates.[20]

-

Data Analysis: The data is used to determine key safety parameters such as the onset temperature of the exotherm, adiabatic temperature rise (ΔTad), time to maximum rate (TMR), and activation energy (Ea).[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal hazard assessment of this compound.

Caption: Workflow for Thermal Hazard Assessment.

Decomposition Pathway and Products

Potential Decomposition Products

-

Nitrogen Oxides (NOx): Including nitrogen dioxide (NO₂) and nitric oxide (NO), which are toxic and oxidizing gases.

-

Sulfur Oxides (SOx): Such as sulfur dioxide (SO₂), a toxic and corrosive gas, resulting from the decomposition of the sulfonic acid group.

-

Carbon Oxides: Carbon monoxide (CO), a flammable and toxic gas, and carbon dioxide (CO₂).

-

Hydrogen Chloride (HCl): A corrosive gas formed from the chlorine atom.

-

Water (H₂O)

-

Solid Residue: A carbonaceous char may also be formed.

The following diagram provides a generalized logical relationship for the decomposition of this compound.

Caption: Generalized Decomposition Pathway.

Safe Handling and Storage

Given its potential for energetic decomposition, strict safety protocols must be followed when handling and storing this compound.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[22] Avoid contact with incompatible materials such as strong oxidizing agents and bases.[14]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[22] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][22] In case of insufficient ventilation, wear respiratory protection.[7]

-

Spill Response: In the event of a spill, avoid creating dust. Carefully sweep up the material and place it in a suitable container for disposal.[22]

-

Fire Fighting: Use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[14] Firefighters should wear self-contained breathing apparatus and full protective gear.[14]

Conclusion

This compound is a valuable chemical intermediate, but its synthesis and use require a thorough understanding and respect for its potential thermal hazards. The presence of the nitro group confers a significant risk of energetic decomposition, which necessitates careful control of temperature and other process parameters. The application of thermal analysis techniques such as DSC, TGA, and particularly ARC, is crucial for quantifying the thermal stability and defining safe operating limits. By adhering to rigorous safety protocols and leveraging the data from these analytical methods, researchers and chemical professionals can handle this compound responsibly, minimizing risks and ensuring a safe working environment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 96-73-1 [chemicalbook.com]

- 9. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 12. belmontscientific.com [belmontscientific.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. fishersci.com [fishersci.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 19. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 20. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 21. sigma-hse.com [sigma-hse.com]

- 22. pfaltzandbauer.com [pfaltzandbauer.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-5-nitrobenzenesulfonic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the hazards and essential safety protocols for handling 2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1). As a potent chemical intermediate, its effective use in research and development hinges on a foundational understanding of its properties and a rigorous adherence to safety procedures. This guide moves beyond mere compliance, offering a framework for building a self-validating system of safety grounded in scientific principles.

Compound Identification and Physicochemical Properties

This compound is an aromatic sulfonic acid derivative.[1][2] Understanding its physical state is the first step in risk assessment; as a solid, the primary exposure risk during handling is the generation and inhalation of dust or direct skin/eye contact.[3][4]

| Property | Value | Source |

| CAS Number | 96-73-1 | [5][6] |

| Molecular Formula | C₆H₄ClNO₅S | [3][6] |

| Molecular Weight | 237.62 g/mol | [6] |

| Appearance | Tan Solid | [3][4] |

| Melting Point | >300°C | [4] |

| Synonyms | 2-Chloro-5-nitrobenzenesulphonic acid, p-Nitrochlorobenzene-o-sulfonic acid | [4][6] |

Hazard Analysis and Toxicological Profile

The Globally Harmonized System (GHS) provides a clear and immediate picture of the primary dangers associated with this compound. It is classified as a substance that demands the highest level of respect and caution in a laboratory setting.

GHS Classification:

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Danger |

Data sourced from multiple chemical safety databases.[3][5][6][7]

The Causality Behind the Hazards

-

Corrosivity (H314): As a strong sulfonic acid, this compound is highly corrosive.[1] Contact with skin or eyes can cause immediate and severe chemical burns, leading to permanent tissue damage.[5][6] Inhalation of its dust can result in corrosive injuries to the upper respiratory tract and lungs, a condition known as toxic pneumonitis.[6] The mechanism is direct chemical destruction of cellular structures upon contact.

-

Skin Sensitization (H317): This hazard indicates that initial exposure may not cause a reaction, but subsequent contact can trigger an allergic response, such as a severe rash or dermatitis.[5][7] This is a critical consideration for researchers who may handle the compound frequently.

-

General Aromatic Nitro Compound Toxicity: As an authoritative insight, it is crucial to recognize that aromatic nitro compounds as a class can pose a systemic risk of methemoglobinemia upon absorption.[8] This condition impairs the oxygen-carrying capacity of blood, leading to symptoms like cyanosis (blueish skin), headache, and dizziness.[8] While not a primary listed hazard for this specific molecule, this class effect warrants caution to prevent any systemic absorption.

The Hierarchy of Controls: A Framework for Safety

The most effective safety programs prioritize engineering and administrative controls over sole reliance on personal protective equipment (PPE). This hierarchy provides a systematic approach to minimizing risk.

References

An In-Depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid: From Historical Emergence to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzenesulfonic acid, with the CAS Registry Number 96-73-1, is a significant organosulfur compound that has played a crucial role as a chemical intermediate, particularly in the synthesis of dyes and pigments.[1][2] Its molecular structure, featuring a benzene ring substituted with a chloro, a nitro, and a sulfonic acid group, endows it with a unique reactivity profile that has been exploited in organic synthesis for over a century. This guide provides a comprehensive overview of its discovery, historical context, synthesis, physicochemical properties, characterization, and key applications, tailored for a technical audience in research and development.

Historical Context and Discovery

The precise moment of discovery and the identity of the first chemist to synthesize this compound are not clearly documented in readily available historical records. However, its emergence can be situated within the broader context of the burgeoning synthetic dye industry in the late 19th and early 20th centuries.[3][4] This era was marked by intense innovation in aromatic chemistry, driven by the demand for new and vibrant colorants for textiles and other materials.

German chemical companies, in particular, were at the forefront of this revolution, systematically investigating the reactions of aromatic compounds to create a vast array of dye intermediates.[5][6] It is highly probable that this compound was first synthesized in the early 20th century during systematic investigations into the sulfonation of chlorinated and nitrated benzene derivatives to produce precursors for azo dyes.[2] The development of robust industrial processes for nitration, chlorination, and sulfonation of aromatic compounds provided the technological foundation for the synthesis of such multifunctional molecules.[4]

Physicochemical Properties

This compound is typically a tan or light yellow to brownish crystalline solid at room temperature.[2][7] It is soluble in water, a property conferred by the highly polar sulfonic acid group.[2][8] The compound is known to crystallize from water as a dihydrate, which has a melting point of 169 °C with decomposition.[9][10] Caution is advised when heating the compound, as it is reported to undergo explosive decomposition above 200 °C.[10]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₅S | [8] |

| Molecular Weight | 237.62 g/mol | [7][8] |

| Appearance | Tan solid; light yellow to brownish crystals or powder | [2][7][10] |

| Melting Point | 169 °C (dihydrate, with decomposition) | [9][10] |

| Solubility | Soluble in water | [2][8] |

| Density | ~1.7 g/cm³ | [7] |

| Acidity (pKa) | Strongly acidic (due to the sulfonic acid group) | [8] |

Synthesis

The primary industrial synthesis of this compound involves the sulfonation of 4-chloronitrobenzene (p-nitrochlorobenzene) with oleum (fuming sulfuric acid).[7][10] This electrophilic aromatic substitution reaction introduces the sulfonic acid group onto the aromatic ring.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Industrial Synthesis Insights

The sulfonation of 4-chloronitrobenzene is a well-established industrial process that requires careful control of reaction conditions to ensure high yield and purity.[1][11] Key parameters include the concentration of sulfur trioxide in the oleum, the reaction temperature, and the reaction time. The reaction is typically carried out at elevated temperatures, often around 115 °C.[10] The work-up procedure usually involves quenching the reaction mixture in water and then salting out the sodium salt of the product.[10]

Laboratory-Scale Synthesis Protocol

While specific, detailed laboratory protocols are not abundant in peer-reviewed literature, the following procedure can be adapted from industrial descriptions and general knowledge of sulfonation reactions. Extreme caution should be exercised when working with oleum.

Materials:

-

4-Chloronitrobenzene

-

Fuming sulfuric acid (oleum, e.g., 20-65% SO₃)

-

Ice

-

Sodium chloride or sodium sulfate (for salting out)

Procedure:

-

In a fume hood, carefully add 4-chloronitrobenzene to a reaction flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly and with vigorous stirring, add the oleum to the 4-chloronitrobenzene via the dropping funnel, ensuring the temperature is carefully controlled.

-

After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 115 °C) and maintain it for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

In a separate large beaker, prepare a mixture of ice and water.

-

Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring to quench the reaction.

-

The product can then be isolated by salting out. Add sodium chloride or sodium sulfate to the aqueous solution to precipitate the sodium salt of this compound.

-

Collect the precipitate by vacuum filtration and wash it with a saturated solution of the salting-out agent.

-

The product can be further purified by recrystallization from water.

Characterization

The structure and purity of this compound can be confirmed by various analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonic acid group (S=O stretching), the nitro group (N-O stretching), and the substituted benzene ring. An IR spectrum is available in the NIST WebBook.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. A ¹H NMR spectrum is available on SpectraBase.[13]

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the carbon atoms of the benzene ring.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its three functional groups.

-

The sulfonic acid group is a strong acid and confers water solubility.

-

The nitro group is a strong electron-withdrawing group and can be reduced to an amino group.

-

The chloro group can be displaced by nucleophiles, a reaction activated by the electron-withdrawing nitro group.

The primary and most significant application of this compound is as a key intermediate in the synthesis of other important dye intermediates.[1][10]

Synthesis of 4-Nitroaniline-2-sulfonic acid

Through amination, the chloro group in this compound can be replaced by an amino group to yield 4-nitroaniline-2-sulfonic acid.[9][10] This product is a vital diazo component in the production of a wide range of azo dyes.[1]

Synthesis of 2,5-Diaminobenzenesulfonic acid

Subsequent reduction of the nitro group in 4-nitroaniline-2-sulfonic acid leads to the formation of 2,5-diaminobenzenesulfonic acid, another crucial building block in the synthesis of various colorants.[1][9]

Caption: Key synthetic transformations of this compound in the dye industry.

Conclusion

This compound stands as a testament to the ingenuity of early 20th-century industrial chemistry. While the specific details of its discovery are not prominently recorded, its enduring importance as a key intermediate in the synthesis of a wide array of dyes and pigments is undeniable. A thorough understanding of its synthesis, properties, and reactivity remains essential for chemists and researchers working in the fields of color chemistry, organic synthesis, and materials science. As the chemical industry continues to evolve, the foundational knowledge of such critical building blocks will undoubtedly continue to inspire new innovations.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]

- 3. mdpi.com [mdpi.com]

- 4. From process to plant: innovation in the early artificial dye industry | The British Journal for the History of Science | Cambridge Core [cambridge.org]

- 5. profwurzer.com [profwurzer.com]

- 6. researchgate.net [researchgate.net]

- 7. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 8. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid chloride or of 2-nitro-5-chlorobenzenesulfonic acid - Google Patents [patents.google.com]

- 10. This compound | 96-73-1 [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. 2-Chloro-5-nitrobenzene sulfonic acid [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Differential Reactivity of 2-Chloro-5-nitrobenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloro and nitro functional groups in 2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1). This compound is a cornerstone intermediate in the synthesis of colorants and specialized chemicals, and its utility is dictated by the distinct chemical behavior of its substituents.[1][2] We will explore the electronic landscape of the molecule, dissect the mechanisms governing its primary reaction pathways, and present field-proven protocols that leverage the differential reactivity of the chloro and nitro moieties. This document is intended for researchers, chemists, and process development professionals who require a deep, mechanistic understanding of this versatile synthetic building block.

Introduction: The Strategic Importance of this compound

This compound is a tan, solid organic compound that holds significant industrial importance, primarily as a precursor in the manufacture of azo dyes and pigments.[1] Its synthesis is typically achieved through the sulfonation of 4-chloronitrobenzene.[1][2] The strategic placement of three distinct functional groups—sulfonic acid, chloro, and nitro—on the benzene ring creates a molecule with a highly tailored and predictable reactivity profile.

The sulfonic acid group imparts water solubility, a desirable characteristic for many dyeing processes.[1] However, it is the interplay between the chloro and nitro groups that defines the compound's primary synthetic value. Understanding which group reacts, under what conditions, and why, is paramount for its effective application. This guide will demonstrate that the molecule is exquisitely designed for nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon, while the nitro group is preferentially targeted for reduction.

The Electronic Landscape: A Confluence of Withdrawing Effects

The reactivity of any substituted benzene is governed by the collective electronic effects of its substituents. In this compound, all three groups are powerfully electron-withdrawing, creating a highly electron-deficient (electrophilic) aromatic ring. This property makes the ring exceptionally susceptible to attack by nucleophiles.

-

Sulfonic Acid Group (-SO₃H): This is a potent deactivating group, withdrawing electron density from the ring through both the inductive effect (-I) and the resonance effect (-M).[3][4][5] Its strong -I effect arises from the high electronegativity of the oxygen and sulfur atoms.[3][4]

-

Nitro Group (-NO₂): Similar to the sulfonic acid group, the nitro group is one of the strongest electron-withdrawing groups, deactivating the ring towards electrophiles via potent -I and -M effects.[6] This deactivation, however, is the very reason it strongly activates the ring for nucleophilic aromatic substitution.[6][7][8]

-

Chloro Group (-Cl): The chloro group presents a more nuanced case. It withdraws electron density through its inductive effect (-I) due to chlorine's electronegativity. However, it can donate electron density through resonance (+M) via its lone pairs. For halogens, the inductive effect dominates, making the group deactivating overall.[3]

The cumulative effect of these three groups is a massive reduction in the ring's electron density, rendering electrophilic aromatic substitution nearly impossible while priming the molecule for nucleophilic attack.

Figure 1: Dominant electron-withdrawing effects in this compound.

The Primary Reaction: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The most significant reaction of this molecule is the nucleophilic displacement of the chloride ion. This proceeds via the addition-elimination (SNAr) mechanism.[9] The reaction rate is determined by the stability of the negatively charged intermediate, known as a Meisenheimer complex.[8][9]

For a successful SNAr reaction, two conditions must be met:

-

The ring must be activated by powerful electron-withdrawing groups.

-

These groups must be positioned ortho and/or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance.[8][10]

In this compound, the chloro group at the C-2 position is perfectly situated. It is ortho to the sulfonic acid group (C-1) and para to the nitro group (C-5). When a nucleophile attacks C-2, the resulting negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of both the ortho-sulfonic acid and para-nitro groups. This extensive stabilization dramatically lowers the activation energy for the reaction, making the chloro group exceptionally labile.

Figure 2: The two-step Addition-Elimination mechanism for SNAr reactions.

This high reactivity is the basis for one of the compound's primary applications: amination with ammonia to yield 4-nitroaniline-2-sulfonic acid, a vital diazo component for dyes.[1][11]

Assessing the Reactivity of the Nitro Group

While the nitro group can, in some cases, act as a leaving group in SNAr reactions, it is significantly less reactive than the chloro group in this specific molecule.[12]

-

Leaving Group Ability: Chloride (Cl⁻) is generally a better leaving group than the nitrite ion (NO₂⁻) in SNAr reactions. This is partly due to the greater strength of the C-N bond compared to the C-Cl bond. The typical leaving group order for SNAr is F > Cl ≈ Br > I, an inverted order from SN2 reactions, but halides are almost always more labile than a nitro group.[9][13][14]

-

Electronic Stabilization: For the nitro group at C-5 to be displaced, a nucleophile would need to attack that position. The resulting Meisenheimer complex would be stabilized by the para sulfonic acid group, but the chloro group is meta to this position and offers no resonance stabilization.[8]

Therefore, nucleophilic substitution at the C-5 position is electronically and mechanistically disfavored. The primary reactive pathway for the nitro group is not substitution, but reduction . Standard reducing agents, such as iron in acidic media (e.g., Fe/HCl) or catalytic hydrogenation, readily convert the nitro group to an amino group (-NH₂). This is the key step in producing another important colorant intermediate, 2,5-diaminobenzenesulfonic acid, from the aminated product.[1][2]

Comparative Reactivity Analysis

The distinct roles of the chloro and nitro groups are summarized below.

| Feature | Reactivity at Chloro Group (C-2) | Reactivity at Nitro Group (C-5) |

| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Reduction |

| Activating Groups | ortho-SO₃H, para-NO₂ | N/A (for reduction) |

| Relative Rate | Very Fast (for SNAr) | Very Slow / Does not occur (for SNAr) |

| Leaving Group Ability | Excellent (as Cl⁻) | Poor (as NO₂⁻) |

| Typical Reagent | Nucleophiles (e.g., NH₃, R-NH₂, OH⁻) | Reducing Agents (e.g., Fe/HCl, H₂/Pd) |

| Key Industrial Product | 4-Nitroaniline-2-sulfonic acid | 2,5-Diaminobenzenesulfonic acid (after amination and reduction) |

Experimental Protocols: Leveraging Differential Reactivity